2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H13ClO3 It is characterized by the presence of a chlorobenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 3-chlorobenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid depends on its specific application and the context in which it is used. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific research focus and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
- trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
- (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
- (1S,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Uniqueness
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical propertiesCompared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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